molecular formula C11H10N2O3 B1223417 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 890591-64-7

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1223417
CAS No.: 890591-64-7
M. Wt: 218.21 g/mol
InChI Key: IEQRHIQFNLEJMF-UHFFFAOYSA-N
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Description

Product Overview 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS Registry Number: 834868-54-1) is an aromatic heterocyclic compound with a molecular formula of C 11 H 10 N 2 O 3 and a molecular weight of 218.21 g/mol . This compound features a pyrazole ring substituted with a carboxylic acid group at the 3-position and a 3-methoxyphenyl group at the 5-position, giving it a structure with two aromatic rings and three rotatable bonds . It serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. Physical-Chemical Properties Key estimated physicochemical parameters include a melting point of approximately 178.85 °C, a boiling point around 359.49 °C, and a water solubility of about 269.54 mg/L at 25 °C, as predicted by computational models . The compound's structure, characterized by hydrogen bond donors and acceptors, influences its solubility and reactivity . Research Applications and Value This compound is primarily valued as a synthetic intermediate. Its molecular architecture, incorporating both a hydrogen-bond-donating/accepting pyrazole ring and a carboxylic acid functional group, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this scaffold in the synthesis of potential pharmaceutical candidates. Although the specific biological activity of this exact compound is not fully delineated in the available literature, structurally related pyrazole-3-carboxylic acid derivatives have been investigated as potent and selective inhibitors of various biological targets, such as D-amino acid oxidase (DAAO), which is relevant in neuroscience research . This suggests its potential application in developing tool compounds or leads for neurological and psychiatric disorders. Safety and Handling Standard safety data indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers are advised to handle it with appropriate personal protective equipment, including gloves and eye/face protection, and to use it only in well-ventilated areas . Note This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQRHIQFNLEJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362770
Record name 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890591-64-7, 1147417-27-3
Record name 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Cyclocondensation of Hydrazines and β-Keto Esters

The pyrazole ring is typically constructed via cyclocondensation between 3-methoxyphenylhydrazine and a β-keto ester derivative. For instance, ethyl 3-oxo-3-(carbethoxy)propanoate reacts with 3-methoxyphenylhydrazine in diethyl ether at 25°C for 1 hour to form the intermediate pyrazole ester. Subsequent hydrolysis under acidic conditions (conc. HCl in tetrahydrofuran at reflux) yields the carboxylic acid moiety.

Reaction Conditions:

StepReagentsSolventTemperatureTime
13-Methoxyphenylhydrazine, β-keto esterDiethyl ether25°C1 h
2Conc. HClTetrahydrofuranReflux1 h
3Aq. NaOHMethanolReflux2 h

This method, adapted from Padwa and MacDonald’s work on analogous pyrazole derivatives, achieves moderate yields (40–60%) but requires precise control of stoichiometry to minimize byproducts.

Functionalization of Preformed Pyrazole Cores

Alternative routes involve introducing the 3-methoxyphenyl group to a preformed pyrazole-3-carboxylic acid scaffold. Ullmann-type coupling using copper catalysts enables aryl-ether bond formation between 5-iodo-1H-pyrazole-3-carboxylic acid and 3-methoxyphenol. However, this approach suffers from low regioselectivity and necessitates costly palladium catalysts for improved efficiency.

Solvothermal Synthesis Methods

Solvothermal techniques, optimized for coordination chemistry applications, have been adapted for synthesizing pyrazole-carboxylic acids. Zhang et al. demonstrated the utility of solvothermal conditions in preparing pyrazole-carboxylic acid ligands for metal-organic frameworks (MOFs).

Reaction Setup and Optimization

A mixture of 3-methoxyphenylboronic acid, pyrazole-3-carboxylic acid, and copper(II) nitrate in methanol-water (1:2 v/v) is heated in a Teflon-lined autoclave at 110°C for 72 hours. The metal ion acts as a Lewis acid catalyst, facilitating cyclization and carboxyl group stabilization.

Key Parameters:

  • Temperature: 90–110°C

  • Solvent Ratio: Methanol:Water = 1:2

  • Catalyst: Cu(NO₃)₂·3H₂O (0.2 mmol)

  • Yield: ~50% (isolated after recrystallization)

This method minimizes side reactions compared to classical approaches but requires specialized equipment for high-pressure conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) enhance mass transfer and thermal regulation, critical for exothermic cyclocondensation reactions.

Continuous Flow Reactor Protocol

A solution of 3-methoxyphenylhydrazine (1.0 M) and ethyl 3-oxohexanoate (1.05 M) in ethanol is pumped through a CFR at 80°C with a residence time of 10 minutes. The output undergoes inline acid hydrolysis (HCl, 60°C) and neutralization to precipitate the product.

Advantages:

  • Throughput: 5 kg/h per reactor module

  • Purity: >98% (HPLC)

  • Solvent Recovery: 90% ethanol recycled via distillation

Automated process control systems adjust feed ratios in real-time to maintain optimal conversion rates, reducing waste generation by 40% compared to batch methods.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Classical Organic40–6095–97Moderate12–18
Solvothermal50–5598–99Low20–25
Industrial (CFR)70–75>98High8–10

Classical methods balance cost and accessibility but lack scalability. Solvothermal synthesis offers high purity at elevated costs, while CFR-based industrial production excels in throughput and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(3-Methoxyphenyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
Research indicates that 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory and analgesic activities, making it a candidate for developing pain relief medications. Studies have shown that compounds with a pyrazole structure can inhibit the proliferation of cancer cells, suggesting potential roles in oncology .

Mechanism of Action
The compound interacts with specific receptors such as GPR41, which is involved in metabolic pathways. This interaction can lead to various physiological effects, including the modulation of lipid metabolism and potential benefits in treating obesity and related conditions .

Agricultural Chemistry

Herbicides and Fungicides Development
In agricultural chemistry, this compound is explored as a key ingredient in formulating herbicides and fungicides. Its efficacy in enhancing crop protection and yield has been documented, highlighting its importance in sustainable agriculture practices .

Material Science

Synthesis of Advanced Materials
this compound is utilized in synthesizing advanced materials, including polymers and coatings. These materials are noted for their improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Applications

Enzyme Inhibition Studies
Researchers have employed this compound in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets. Its role in modulating biochemical reactions can lead to advancements in understanding disease mechanisms .

Cosmetic Formulations

Antioxidant Properties
The antioxidant properties of this compound make it a valuable ingredient in cosmetic formulations. It helps protect skin from oxidative stress and aging, contributing to the development of skincare products aimed at improving skin health .

Table 1: Summary of Applications

Field Application Key Findings
PharmaceuticalsAnti-inflammatory, analgesicSignificant pain relief properties
Agricultural ChemistryHerbicides, fungicidesEnhances crop protection and yield
Material ScienceAdvanced materials synthesisImproved durability and resistance
BiochemistryEnzyme inhibition studiesInsights into metabolic pathways
CosmeticsAntioxidant formulationsProtects skin from oxidative stress

Case Study 1: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited inhibitory effects on various cancer cell lines. The mechanism involved the modulation of specific signaling pathways linked to cell proliferation .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound showed significant improvements in crop yield compared to untreated controls. The results indicated its potential as an effective herbicide component .

Case Study 3: Cosmetic Application

A formulation containing this compound was evaluated for its antioxidant activity in skincare products. Clinical tests showed improved skin hydration and reduced signs of aging after regular use over several weeks .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application:

    Pharmacological Effects: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

    Biochemical Pathways: It can affect various biochemical pathways by binding to molecular targets such as proteins or nucleic acids, altering their structure and function.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Pyrazole-3-carboxylic Acid Derivatives

Compound Name Substituents (Position) Key Properties/Activities References
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid 3-MeO-phenyl (5) Neuroprotective (inferred from TCLPA5)
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid 4-NO2-phenyl (5) Antiviral (EC50: 253 µM vs. HIV)
5-(2-Ethoxyphenyl)-1H-pyrazole-3-carboxamide 2-EtO-phenyl (5), -CONHMe (3) m.p. 121–123°C; Chikungunya virus inhibition
5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 4-Cl-phenyl (5) Harmful (inhalation/skin contact); industrial
5-(3,4-Dimethoxyphenyl)-1-phenyl derivative 3,4-diMeO-phenyl (5), -Ph (1) m.p. >300°C; synthetic intermediate
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid 2-furyl (5) Building block for heterocyclic chemistry

Substituent Position and Electronic Effects

  • Methoxy vs. Ethoxy Groups : The 3-methoxy group in the target compound may improve solubility compared to bulkier substituents (e.g., 2-ethoxy in ). However, steric hindrance at the 2-position (as in 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ) can reduce reactivity in coupling reactions.
  • Electron-Withdrawing Groups: Nitro (NO2) substituents (e.g., 5-(4-nitrophenyl) derivative ) enhance antiviral activity but may reduce metabolic stability.

Physicochemical Properties

  • Melting Points : Derivatives with halogen substituents (e.g., 4-chlorophenyl ) or multiple methoxy groups (e.g., 3,4-dimethoxyphenyl ) exhibit higher melting points (>300°C), likely due to enhanced crystallinity.
  • Hazards : Chlorophenyl derivatives are flagged for toxicity (inhalation/skin contact) , whereas methoxy-substituted analogs are generally safer.

Pharmacological Potential

  • Enzyme Inhibition : Pyrazole-3-carboxylic acids often target cysteine proteases (e.g., Chikungunya P2 ) or viral integrases .
  • Structural Tunability : The pyrazole core allows extensive modification, enabling optimization for specific targets (e.g., RAGE or LPA5 receptors ).

Biological Activity

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid functional group and a methoxyphenyl substituent at the fifth position. Its molecular formula is C11H10N2O3C_{11}H_{10}N_{2}O_{3}, with a molecular weight of approximately 218.21 g/mol. The unique methoxy substitution enhances its solubility and biological activity compared to structurally similar compounds.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases. It may modulate enzyme activities related to inflammation pathways .
  • Analgesic Effects : Preliminary studies suggest analgesic properties comparable to established anti-inflammatory drugs like indomethacin .
  • Antioxidant Activity : The compound may help mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Anticancer Potential : Research suggests that it could inhibit tumor growth by affecting specific cellular pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, often involving the reaction of hydrazides with ketones or esters under controlled conditions to optimize yield and purity.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

StudyCell LineIC50 Value (µM)Observations
Wei et al.A549 (lung cancer)26Significant growth inhibition
Xia et al.NCI-H460 (lung cancer)49.85Induced apoptosis in cancer cells
Bouabdallah et al.Hep-2 (laryngeal cancer)3.25High cytotoxicity observed

These findings indicate that this compound could serve as a lead compound in developing anticancer therapies.

Mechanistic Insights

Molecular docking studies have been utilized to explore the binding affinity of this compound with various biological targets, particularly proteins involved in inflammation and cancer progression. These studies suggest that the compound may effectively modulate these targets, although further investigations are needed to elucidate the exact mechanisms involved .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acidSimilar pyrazole structure with different methoxy positionPotentially different biological activity profiles
4-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acidVariation in phenyl substitutionMay exhibit distinct pharmacological properties
1H-Pyrazole-3-carboxylic acidLacks the methoxy substitutionSimpler structure; serves as a basic scaffold

The specific methoxy substitution pattern of this compound significantly influences its solubility and biological activity compared to these similar compounds.

Q & A

Basic: What are the key synthetic challenges in preparing 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, and how can they be addressed methodologically?

Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization of substituted hydrazines with β-keto esters and subsequent functionalization. Key challenges include:

  • Regioselectivity : Ensuring the correct substitution pattern on the pyrazole ring. Solution: Use temperature-controlled cyclization (e.g., 0–5°C for kinetic control) .
  • Carboxylic Acid Stability : Avoiding decarboxylation during reactions. Solution: Mild acidic conditions (e.g., HCl in dioxane) and low-temperature workup .
  • Purity Optimization : Remove byproducts from methoxyphenyl group introduction. Solution: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and crystallization from ethanol-water .

Validation : Confirm regiochemistry via 1H^1H-NMR (e.g., coupling patterns of pyrazole protons) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

  • 1H^1H-NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm as doublets) and methoxy group (singlet at δ ~3.8 ppm). Compare integration ratios to confirm substituent positions .
  • LC-MS : Verify molecular weight (calc. 232.20 g/mol) and detect impurities (e.g., methyl ester byproducts from incomplete hydrolysis) .
  • Elemental Analysis : Ensure stoichiometric consistency (C11_{11}H10_{10}N2_2O3_3) with <0.3% deviation .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (if NMR is inconclusive) .

Advanced: How can computational modeling guide the design of analogs with enhanced biological activity?

Answer:

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptors like LPA5 (IC50_{50} correlations) .
  • SAR Analysis : Compare electrostatic potential maps of 3-methoxyphenyl vs. fluorophenyl analogs to rationalize activity differences (e.g., fluorine’s electron-withdrawing effects enhance target binding) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to prioritize analogs for synthesis .

Case Study : A 5-(3-chlorophenyl) analog showed 40% higher LPA5 inhibition than the methoxy variant due to stronger halogen bonding .

Advanced: How should researchers resolve contradictions in biological activity data between structural analogs?

Answer:

  • Systematic SAR Table :

    SubstituentPositionActivity (IC50_{50}, µM)Notes
    3-OCH3_3Phenyl1.2 ± 0.3High solubility, moderate binding
    4-FPhenyl0.8 ± 0.2Enhanced hydrophobicity improves membrane penetration
    2,4-diClPhenyl3.5 ± 0.5Steric hindrance reduces activity
    Data from
  • Statistical Analysis : Apply ANOVA to determine if activity differences are significant (p < 0.05).

  • Solubility Correction : Normalize activity data to account for solubility variations (e.g., via HPLC-measured logP) .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

  • Flow Chemistry : Use continuous flow reactors for cyclization steps to reduce side reactions (yield improvement: ~15%) .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation of nitro intermediates (Pd/C offers >90% selectivity) .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions in real-time .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., LPA5 receptors) and confirm activity loss .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
  • Metabolomic Profiling : LC-MS/MS-based tracking of downstream metabolites (e.g., arachidonic acid pathways) to identify off-target effects .

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